4,5-dimethylphthalic Acid

Description

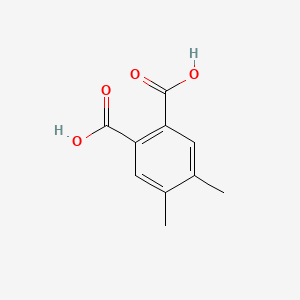

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethylphthalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-5-3-7(9(11)12)8(10(13)14)4-6(5)2/h3-4H,1-2H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLRBCSVUAPCKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448033 | |

| Record name | 1,2-Benzenedicarboxylic acid, 4,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5680-10-4 | |

| Record name | 1,2-Benzenedicarboxylic acid, 4,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 4,5 Dimethylphthalic Acid

Modern Approaches to Dehydrogenation and Hydrolysis Cascades

A notable strategy involves the integration of dehydrogenation and hydrolysis steps into a single-pot reaction. dicp.ac.cn Research has demonstrated that after an initial Diels-Alder reaction to form a precursor, the subsequent dehydrogenation and hydrolysis can be performed as a one-pot cascade. This method successfully yields 4,5-dimethylphthalic acid at a 73% yield. dicp.ac.cn The primary advantage of this cascade reaction is the elimination of the need to isolate intermediates, which makes the entire process shorter and more straightforward. dicp.ac.cn

Table 1: One-Pot Dehydrogenation/Hydrolysis for this compound Synthesis

| Feature | Details | Source |

|---|---|---|

| Reaction Type | One-pot dehydrogenation/hydrolysis cascade | dicp.ac.cn |

| Outcome | Avoids isolation of intermediate compounds | dicp.ac.cn |

| Reported Yield | 73% | dicp.ac.cn |

| Process Impact | Shorter and simpler synthetic route | dicp.ac.cn |

The choice of catalyst is paramount in modern synthetic chemistry, with a strong emphasis on systems that are both highly efficient and derived from renewable sources or are recyclable.

In the dehydrogenation step leading to the aromatic phthalic acid structure, various catalysts have been compared. Studies show that Palladium on carbon (Pd/C) exhibits significantly higher activity compared to other common catalysts such as Raney® Ni, Nickel on carbon (Ni/C), Platinum on carbon (Pt/C), Rhodium on carbon (Rh/C), and Ruthenium on carbon (Ru/C). dicp.ac.cn Using Pd/C, an 80% carbon yield of the dehydrogenated product was achieved after 24 hours. dicp.ac.cn

Table 2: Comparison of Catalytic Performance in Dehydrogenation

| Catalyst | Relative Activity | Carbon Yield (24h) | Source |

|---|---|---|---|

| Pd/C | Highest | 80% | dicp.ac.cn |

| Raney® Ni | Lower than Pd/C | Lower than 80% | dicp.ac.cn |

| Ni/C | Lower than Pd/C | Lower than 80% | dicp.ac.cn |

| Pt/C | Lower than Pd/C | Lower than 80% | dicp.ac.cn |

| Rh/C | Lower than Pd/C | Lower than 80% | dicp.ac.cn |

| Ru/C | Lower than Pd/C | Lower than 80% | dicp.ac.cn |

Deep Eutectic Solvents (DESs) are emerging as a new class of green solvents, often comprising a mixture of two or three components with high melting points that, when combined, form a eutectic mixture with a much lower melting point. researchgate.netnih.gov They are valued for being non-toxic, biodegradable, and having low volatility. nih.gov

In the context of synthesizing precursors for this compound, a renewable and recyclable DES composed of choline (B1196258) chloride and formic acid (ChCl/HCOOH) has been effectively used. dicp.ac.cn This DES serves as a highly selective medium for the initial Diels-Alder reaction step, which can be performed using renewable starting materials. dicp.ac.cn The use of DES aligns with the principles of green chemistry by providing a sustainable alternative to conventional volatile organic solvents. dicp.ac.cnresearchgate.net

Aerobic oxidation, which uses molecular oxygen as the oxidant, is a cornerstone of green chemistry. While the direct synthesis of this compound is often achieved via dehydrogenation, aerobic oxidation is a critical subsequent step in transforming it into other valuable chemicals like pyromellitic acid. dicp.ac.cn A well-documented catalytic system for this purpose involves a combination of N-hydroxyphthalimide (NHPI) with cobalt and manganese salts (Co(OAc)₂/Mn(OAc)₂). dicp.ac.cn NHPI is a notable non-metallic catalyst for the aerobic oxidation of organic compounds, and its effectiveness is enhanced when used with metal co-catalysts. dicp.ac.cnazjm.org This system efficiently catalyzes the oxidation of the methyl groups on the aromatic ring under an oxygen atmosphere. dicp.ac.cn

Utilization of Renewable and Sustainable Catalytic Systems

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to reduce the environmental footprint of chemical processes. sigmaaldrich.com This involves preventing waste, designing less hazardous syntheses, and using safer solvents and reagents. sigmaaldrich.comacs.org

An alternative synthesis of this compound has been designed as a green chemistry laboratory exercise. tandfonline.comresearchgate.net This method involves the bromination of a precursor, 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylic acid, which is followed by the elimination of hydrogen bromide to yield the final aromatic product. tandfonline.comtandfonline.com

The key green modification in this process is the use of a "bromide/peroxide reaction." tandfonline.comresearchgate.net Instead of using hazardous elemental bromine, bromine is generated in situ from sodium bromide (NaBr) and hydrogen peroxide (H₂O₂) in an acidic medium. tandfonline.comresearchgate.net This approach avoids handling toxic reagents and minimizes waste. tandfonline.com Furthermore, the starting diene for this reaction can be prepared through a green Diels-Alder reaction between 2,3-dimethyl-1,3-butadiene (B165502) and acetylenedicarboxylic acid conducted in water, which serves as an environmentally benign solvent. tandfonline.comtandfonline.com

Table 3: Green Synthesis of this compound via Bromination-Aromatization

| Step | Description | Green Chemistry Aspect | Source |

|---|---|---|---|

| Starting Material Synthesis | Reaction of 2,3-dimethyl-1,3-butadiene and acetylenedicarboxylic acid. | Performed in water as a solvent. | tandfonline.comtandfonline.com |

| Bromination/Aromatization | Bromination of 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylic acid followed by elimination. | Use of NaBr/H₂O₂ in an acidic medium to generate bromine in situ, avoiding the use of elemental bromine. | tandfonline.comresearchgate.net |

Minimization of Waste and Isolation Steps

The bromide/peroxide method is considered a green chemistry process, in part because it eliminates the need for highly toxic and corrosive liquid bromine and chlorinated solvents typically used in traditional bromination reactions. tandfonline.com The starting material, 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylic acid, can also be prepared via a green reaction between 2,3-dimethyl-1,3-butadiene and acetylenedicarboxylic acid in water. tandfonline.com Following the aromatization reaction, the product is isolated by extraction with ethyl acetate. tandfonline.com However, a potential challenge impacting the yield is the high solubility of this compound in water, particularly when warm. tandfonline.com Therefore, ensuring the aqueous solution is cooled before extraction is crucial for maximizing product recovery. tandfonline.com

Multi-Step Synthesis Pathways and Optimization

Alternative routes to this compound involve multi-step syntheses, often proceeding through esterified intermediates. These pathways allow for different strategic approaches to constructing the aromatic ring system and offer opportunities for purification and yield optimization at various stages.

One established pathway involves the preparation of this compound dimethyl ester, which can then be hydrolyzed to the target diacid. A key step in this sequence is the dehydrogenation of a dihydro-ester precursor. prepchem.com

The synthesis of this compound dimethyl ester can be accomplished through the dehydrogenation of its precursor, 5,6-dimethyl-1,4-dihydro-phthalic acid dimethyl ester. prepchem.com This transformation is effectively mediated by selenium dioxide (SeO₂). prepchem.com In a typical procedure, the dihydro-ester is diluted with acetic anhydride (B1165640) and heated. prepchem.com Selenium dioxide is then added slowly, causing the temperature to rise, and the mixture is subsequently refluxed for several hours. prepchem.com Selenium dioxide is a known oxidizing agent used for various transformations, including the dehydrogenation of steroid systems and the oxidation of benzylic groups. google.comresearchgate.net

Table 2: Selenium Dioxide Mediated Dehydrogenation of Dimethyl Ester Precursor

| Parameter | Details | Source |

|---|---|---|

| Starting Material | 5,6-dimethyl-1,4-dihydro-phthalic acid dimethyl ester | prepchem.com |

| Reagent | Selenium Dioxide (SeO₂) | prepchem.com |

| Solvent | Acetic Anhydride | prepchem.com |

| Reaction Conditions | Heating to 100°C, followed by reflux for 3 hours | prepchem.com |

| Initial Product | Crude oil with 94% content of 4,5-dimethyl-phthalic acid dimethyl ester | prepchem.com |

After the selenium dioxide-mediated dehydrogenation, a multi-step purification process is necessary to isolate the pure this compound dimethyl ester. prepchem.com The crude reaction mixture is first freed from acetic anhydride in a vacuum. prepchem.com The resulting residue is taken up in methylene (B1212753) chloride, and the precipitated selenium is removed by filtration. prepchem.com The solution then undergoes a wash with a saturated aqueous sodium bicarbonate solution to remove acidic components, followed by a neutral wash with water. prepchem.com After drying over sodium sulphate and concentrating, the crude product is a yellowish-brown oil. prepchem.com Further purification by high-vacuum distillation yields the pure 4,5-dimethyl-phthalic acid dimethyl ester. prepchem.com This rigorous purification strategy results in a final yield of 78% of the theoretical maximum. prepchem.com

Nitration and Reduction Routes of Substituted Benzoic Acids

The synthesis of this compound and its precursors through the nitration and subsequent reduction of appropriately substituted benzoic acids represents a classical yet viable approach in organic synthesis. This pathway typically commences with a dimethylbenzoic acid derivative, which undergoes electrophilic nitration to introduce a nitro group onto the aromatic ring. This nitro-substituted intermediate is then subjected to reduction to form an amino group, a versatile functional group for further transformations. A potential starting material for this route is 3,4-dimethylbenzoic acid.

Selective Nitration Techniques

The selective introduction of a nitro group onto a substituted benzoic acid is governed by the directing effects of the existing substituents on the aromatic ring. In the case of a starting material like 3,4-dimethylbenzoic acid, the carboxylic acid group is a deactivating, meta-directing group, while the two methyl groups are activating, ortho- and para-directing groups. The interplay of these electronic effects dictates the position of nitration.

Nitration of o-xylene, a related precursor, can lead to dinitro derivatives, where selective reduction of one nitro group can yield nitroxylidines, which are valuable intermediates for preparing substituted benzoic acids. cdnsciencepub.com For instance, the nitration of 2,3-dimethylbenzoic acid can yield 2,3-dimethyl-5-nitrobenzoic acid and 3,4-dimethyl-5-nitrobenzoic acid. cdnsciencepub.com The specific conditions of the nitration reaction, such as the choice of nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) and the reaction temperature, are crucial for controlling the selectivity and minimizing the formation of undesired isomers. clockss.org For example, the nitration of 2,6-dimethylbenzoic acid using fuming nitric acid and sulfuric acid at high temperatures has been shown to produce 2,6-dimethyl-3,5-dinitrobenzoic acid in good yield. clockss.org

Catalytic Hydrogenation and Chemical Reduction Methods

The reduction of the nitro group in nitro-substituted benzoic acids to an amino group is a pivotal step in this synthetic sequence. A wide array of methods is available for this transformation, which can be broadly categorized into catalytic hydrogenation and chemical reduction. masterorganicchemistry.com

Catalytic Hydrogenation: This method is widely employed due to its clean nature and often high yields. The reaction involves hydrogen gas and a metal catalyst. masterorganicchemistry.comsemanticscholar.org

Catalysts: Palladium on carbon (Pd/C) is a common and effective catalyst for the hydrogenation of aromatic nitro groups. semanticscholar.org Platinum-based catalysts, such as platinum on titania (Pt/TiO₂), have also demonstrated high efficiency for the hydrogenation of benzoic acid derivatives, even under mild conditions. nih.gov Nickel catalysts are also utilized. masterorganicchemistry.comsciencepg.com

Reaction Conditions: Hydrogenation is typically performed in a solvent such as ethanol (B145695) or water under varying pressures of hydrogen (from atmospheric to high pressure) and temperatures. semanticscholar.orgsciencepg.comalmacgroup.com For instance, the hydrogenation of p-nitrobenzoic acid has been successfully carried out in an aqueous solution of sodium hydroxide (B78521) at 80°C and 10 bar H₂ pressure. almacgroup.com The reaction rate can be influenced by parameters like catalyst loading, hydrogen pressure, substrate concentration, and temperature. semanticscholar.orgsciencepg.com

Chemical Reduction: This approach utilizes metals in acidic media or other reducing agents. These methods are often preferred when certain functional groups that are sensitive to catalytic hydrogenation are present in the molecule.

Reagents: A classic method involves the use of easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl). masterorganicchemistry.com Other reported reagents include tin(II) chloride (SnCl₂), indium in aqueous ethanol with ammonium (B1175870) chloride, and bimetallic Fe-Ni nanoparticles. masterorganicchemistry.comorgsyn.orgscispace.com These methods can offer high chemoselectivity, allowing for the reduction of a nitro group in the presence of other reducible functionalities like halides, carbonyls, and nitriles. scispace.com

Table 1: Comparison of Reduction Methods for Aromatic Nitro Compounds

| Reduction Method | Typical Reagents/Catalysts | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, Pt/TiO₂, Raney Ni | High yields, clean products, catalyst can be recycled | Catalyst can be expensive, potential for hydrogenolysis of sensitive groups, requires specialized pressure equipment | masterorganicchemistry.comsemanticscholar.orgnih.govalmacgroup.com |

| Chemical Reduction (Metal/Acid) | Fe/HCl, Sn/HCl, Zn/HCl | Inexpensive, robust, well-established | Often requires stoichiometric amounts of metal, can generate significant waste, may not be suitable for acid-sensitive substrates | masterorganicchemistry.com |

| Chemical Reduction (Other) | SnCl₂, Indium/NH₄Cl, Fe-Ni NPs | High chemoselectivity, can be performed under neutral or mild conditions | Reagents can be costly or require specific preparation | masterorganicchemistry.comorgsyn.orgscispace.com |

Diels-Alder Cycloaddition and Subsequent Aromatization

A highly efficient and convergent route to this compound involves a [4+2] cycloaddition reaction, specifically the Diels-Alder reaction, followed by an aromatization step. wikipedia.org This methodology is valued for its ability to rapidly construct the core six-membered ring structure with defined stereochemistry. colby.eduorganic-chemistry.orgiitk.ac.in

The synthesis typically begins with the reaction of 2,3-dimethyl-1,3-butadiene, serving as the conjugated diene, and maleic anhydride, the dienophile. colby.eduqut.edu.auopen.ac.uk This reaction proceeds readily to form the Diels-Alder adduct, cis-1,2,3,6-tetrahydro-4,5-dimethylphthalic anhydride. colby.edu The subsequent conversion of this cyclohexene (B86901) derivative into the fully aromatic 4,5-dimethylphthalic anhydride is the critical final step. qut.edu.au

Mechanistic Investigations of Bromination and Elimination

A common and effective method for the aromatization of the Diels-Alder adduct is a bromination-dehydrobromination sequence. qut.edu.autandfonline.comresearchgate.net This process avoids the often harsh conditions required for catalytic dehydrogenation.

The proposed mechanism involves two key stages:

Electrophilic Addition of Bromine: The reaction is initiated by the addition of bromine (Br₂) across the carbon-carbon double bond of the cis-1,2,3,6-tetrahydro-4,5-dimethylphthalic acid intermediate. This proceeds via the typical mechanism for alkene bromination, forming a cyclic bromonium ion intermediate, which is then opened by the bromide ion to give a dibromo-adduct.

Double Dehydrobromination (Elimination): The crucial step is the elimination of two molecules of hydrogen bromide (HBr) from the dibrominated intermediate to form the stable aromatic ring. The formation of the aromatic system provides a strong thermodynamic driving force for this elimination process. tandfonline.com Mechanistic studies suggest that the elimination is facilitated by the delocalization of electrons from the two allylic C-H bonds into the antibonding C-Br orbitals. tandfonline.com This interaction weakens both the C-H and C-Br bonds, making the concerted or stepwise elimination kinetically favorable. tandfonline.com The process can be considered a tandem elimination reaction that results in the formation of two new π-bonds within the six-membered ring, leading directly to the aromatic phthalic acid derivative. tandfonline.com In some cases, replacing maleic anhydride with 2-bromomaleimide as the dienophile allows for a clean Diels-Alder-carbon monoxide extrusion-dehydrobromination sequence that directly yields the aromatic product. thieme-connect.com

Influence of Reaction Conditions on Aromatization

The efficiency and outcome of the aromatization step are highly dependent on the chosen reaction conditions, including the dehydrogenating agent, catalyst, solvent, and temperature.

Dehydrogenating Agents:

Bromine: The use of elemental bromine, often in a suitable solvent, is a well-documented method. qut.edu.au A greener alternative involves the in situ generation of bromine from the reaction of sodium bromide (NaBr) and hydrogen peroxide (H₂O₂) in an acidic medium, which avoids the handling of highly corrosive liquid bromine. tandfonline.com

Sulfur: Dehydrogenation using elemental sulfur at elevated temperatures is a classic, albeit sometimes harsh, method for aromatization. sciencemadness.orgsciencemadness.org

Catalytic Dehydrogenation: Palladium on charcoal (Pd/C) is an effective catalyst for dehydrogenation. The reaction is typically carried out at high temperatures in a high-boiling solvent like xylene. open.ac.uk This method represents a reverse of catalytic hydrogenation. One study found that solvent-free dehydrogenation of a related Diels-Alder adduct using Pd/C at 220°C resulted in a high yield of the aromatic product. dicp.ac.cn

Reaction Temperature and Solvents: High temperatures are generally required for catalytic dehydrogenation to overcome the activation energy and shift the equilibrium towards the aromatic product. open.ac.ukmnstate.edu The choice of a high-boiling solvent like xylene is common for these reactions. open.ac.ukmnstate.edu In contrast, bromination-dehydrobromination reactions can often be performed under milder temperature conditions. The solvent can also play a direct role in the reaction; for instance, using nitrobenzene (B124822) as the solvent can promote direct aromatization during some Diels-Alder reactions. thieme-connect.com

Catalyst Systems: In some advanced applications, particularly with furan-derived dienes, catalyst systems capable of both dehydration and dehydrogenation are employed. uu.nl For the aromatization of the adduct from 2,3-dimethyl-1,3-butadiene, the choice is typically between a chemical oxidant like bromine or a dehydrogenation catalyst like Pd/C. The selection depends on factors such as desired reaction time, temperature constraints, and tolerance of other functional groups.

Table 2: Selected Conditions for Aromatization of Diels-Alder Adducts

| Aromatization Method | Reagent/Catalyst | Solvent | Temperature | Outcome | Citations |

|---|---|---|---|---|---|

| Bromination-Dehydrobromination | Bromine (Br₂) | - | - | Aromatization to give 4,5-dimethylphthalic anhydride | qut.edu.au |

| In-situ Bromination | NaBr/H₂O₂/HCl | Ethanol/Water | Reflux | Yields aromatic this compound | tandfonline.com |

| Catalytic Dehydrogenation | 10% Palladium on Charcoal (Pd/C) | Boiling Xylene | ~140 °C | Dehydrogenation to the corresponding anhydride | open.ac.uk |

| Catalytic Dehydrogenation | Palladium on Charcoal (Pd/C) | Solvent-free | 220 °C | High yield of aromatic product from a related adduct | dicp.ac.cn |

| Chemical Dehydrogenation | Sulfur (S) | - | High Temperature | Classic method, can be harsh | sciencemadness.orgsciencemadness.org |

Iii. Reaction Chemistry and Mechanistic Investigations of 4,5 Dimethylphthalic Acid

Carboxylic Acid Functional Group Reactivity

The two carboxylic acid groups are the primary sites for many of the characteristic reactions of 4,5-dimethylphthalic acid, including ester formation, acid-base interactions, and the formation of cyclic anhydrides and imides.

This compound readily undergoes esterification with alcohols, typically under acidic conditions, in a reaction known as Fischer esterification. This process involves the protonation of a carbonyl oxygen, followed by nucleophilic attack by the alcohol, and subsequent elimination of water to form the ester.

A notable derivative is this compound dimethyl ester. The synthesis of this diester can be accomplished through the dehydrogenation of a precursor, 5,6-dimethyl-1,4-dihydro-phthalic acid dimethyl ester. In a documented procedure, this precursor is treated with selenium dioxide in acetic anhydride (B1165640). The reaction mixture is heated to 100°C, and upon addition of selenium dioxide, the temperature exothermically increases to 130°C. The mixture is then refluxed for three hours. Following purification, which includes vacuum distillation and removal of acidic impurities with a sodium bicarbonate solution, the reaction can yield this compound dimethyl ester with a melting point of 54-55°C.

The carboxylic acid groups of this compound can be deprotonated to form carboxylate anions. These anions are effective ligands in coordination chemistry, capable of binding to metal ions to form metal-organic frameworks (MOFs) and coordination polymers. researchgate.netmdpi.comnih.govyoutube.comrsc.orgresearchgate.net The geometry of the two adjacent carboxylate groups allows for the formation of stable chelate rings with metal centers or for bridging between multiple metal centers to build extended network structures. researchgate.net

While the coordination chemistry of the parent terephthalic acid and other substituted dicarboxylic acids is extensively studied, specific research detailing the coordination complexes of this compound is less common. However, its structural similarity to other ligands used in MOF synthesis, such as 2,5-dibromoterephthalic acid and benzene-1,2,4,5-tetracarboxylic acid, suggests its potential as a valuable linker in designing novel coordination polymers with tailored properties for applications in catalysis, gas storage, and luminescence. rsc.orgrsc.orgmdpi.com The methyl groups on the aromatic ring can influence the resulting framework's topology and porosity through steric effects and by modifying the electronic properties of the ligand.

Like other ortho-dicarboxylic acids, this compound can undergo intramolecular dehydration to form a cyclic anhydride. researchgate.net This reaction is typically achieved by heating the acid, often in the presence of a dehydrating agent like acetic anhydride. The resulting compound, 4,5-dimethylphthalic anhydride, is a key intermediate for synthesizing further derivatives. The formation of a stable five-membered anhydride ring is thermodynamically favorable. researchgate.net

This anhydride serves as a precursor for the synthesis of imides. Reaction of 4,5-dimethylphthalic anhydride with ammonia (B1221849) or primary amines leads to the formation of N-substituted 4,5-dimethylphthalimides. nih.govresearchgate.netresearchgate.net The reaction proceeds via a two-step mechanism: nucleophilic attack of the amine on one of the anhydride's carbonyl carbons opens the ring to form a phthalamic acid intermediate. Subsequent heating promotes a second intramolecular cyclization with the loss of a water molecule to form the stable five-membered imide ring. nih.gov This synthetic route is versatile, allowing for the introduction of a wide variety of substituents on the imide nitrogen, leading to compounds with diverse chemical properties and potential applications. deakin.edu.au

Aromatic Ring Functionalization

The benzene (B151609) ring of this compound, substituted with both activating methyl groups and deactivating carboxylic acid groups, can undergo functionalization reactions, although the conditions required can be harsh.

Electrophilic aromatic substitution (EAS) on the this compound ring is challenging due to the presence of two strongly electron-withdrawing and meta-directing carboxylic acid groups. These groups deactivate the ring towards electrophilic attack. Conversely, the two methyl groups are electron-donating and ortho-, para-directing. In this molecule, the directing effects are in opposition, and all available positions on the ring are already substituted.

Further substitution, such as nitration or halogenation, would likely require forcing conditions. google.comorgsyn.orggoogle.com For the parent phthalic acid, nitration with a mixture of fuming nitric acid and concentrated sulfuric acid yields a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid. google.comorgsyn.orggoogle.com Similarly, halogenation of related phthalic acids often requires strong reagents like oleum. google.com For this compound, an electrophile would have to substitute one of the existing groups, which is energetically unfavorable, or react at the less-hindered positions, which are already occupied. Therefore, standard EAS reactions are not a common pathway for the further functionalization of this particular molecule.

The methyl groups attached to the aromatic ring are susceptible to oxidation under strong oxidizing conditions. A significant oxidation product of this compound (or its anhydride) is pyromellitic acid (benzene-1,2,4,5-tetracarboxylic acid), often isolated as its dianhydride.

One industrial route to pyromellitic dianhydride involves the vapor-phase catalytic oxidation of durene (1,2,4,5-tetramethylbenzene). researchgate.net This process is theorized to proceed through the intermediate formation and oxidation of 4,5-dimethylphthalic anhydride. researchgate.net This indicates that the methyl groups can be oxidized to carboxylic acid groups. The liquid-phase oxidation of durene using catalysts such as a Co-Mn-Br system in an acetic acid solvent is also a primary method for producing pyromellitic acid, operating at high temperatures and pressures. zbaqchem.com This transformation highlights a key reaction pathway where the alkyl substituents on the aromatic ring are converted to additional carboxylic acid functionalities, leading to a higher-order polycarboxylic acid.

Halogenation Studies

While direct halogenation of the aromatic ring of this compound is not extensively documented in readily available literature, a notable study illustrates its formation through a reaction sequence involving bromination. In an unexpected outcome, the bromination of 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylic acid does not lead to a simple addition product but instead yields this compound through an aromatization process tandfonline.comtandfonline.com. This reaction involves an initial bromine addition followed by the elimination of hydrogen bromide tandfonline.com.

A green chemistry approach for this transformation utilizes an in situ source of bromine generated from the reaction of sodium bromide (NaBr) and hydrogen peroxide (H₂O₂) in an acidic medium tandfonline.comtandfonline.com. This method avoids the direct use of elemental bromine. The reaction is typically carried out by heating the starting cyclohexadiene derivative with sodium bromide and aqueous hydrogen peroxide in the presence of hydrochloric acid tandfonline.comtandfonline.com. The use of sodium bromide as the bromide source was found to be crucial for the formation of a pure product, whereas other bromide sources like HBr, LiBr, and MgBr₂ resulted in impure products tandfonline.com.

| Starting Material | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylic acid | NaBr, 30% H₂O₂, 0.1 M HCl | Reflux, 60 minutes | This compound | tandfonline.comtandfonline.com |

Advanced Mechanistic Elucidation

The mechanistic pathways of reactions involving this compound and its precursors are crucial for understanding product formation and optimizing reaction conditions. While comprehensive computational studies on this compound itself are limited, insights can be drawn from related systems and the observed reactivity in specific reactions, such as the formation of the acid via bromination and subsequent elimination.

Reaction Intermediates and Transition States

The formation of this compound from 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylic acid via bromination suggests a mechanism involving distinct intermediates and transition states tandfonline.com. The proposed mechanism is an addition-elimination reaction. The initial step is the electrophilic addition of bromine to the double bonds of the cyclohexadiene ring. This would proceed through a bromonium ion intermediate, which is then attacked by a bromide ion to form a dibrominated intermediate.

Following the addition of bromine, the subsequent step is the elimination of hydrogen bromide (HBr) to form the stable aromatic ring of this compound tandfonline.com. This elimination is a key step in the aromatization of the ring. The transition state for this elimination reaction would involve the breaking of a carbon-hydrogen bond and a carbon-bromine bond, facilitated by the thermodynamic driving force of forming the highly stable aromatic system tandfonline.com. The delocalization of electrons from the C-H bond into the anti-bonding C-Br orbitals contributes to the formation of the aromatic π-system tandfonline.com.

Stereochemical Considerations in Derivatives

The planar and achiral nature of this compound itself means that it does not exhibit stereoisomerism. However, the synthesis of derivatives from this acid can introduce chirality. One area where stereochemistry becomes significant is in the formation of atropisomers. Atropisomers are stereoisomers that arise from hindered rotation around a single bond.

While not directly derived from this compound, a study on the synthesis and chiral separation of 4,5-dimethyl-Δ⁴-N-phenyl-N-aryl imidazoline-2-thione derivatives highlights the potential for atropisomerism in molecules containing the 4,5-dimethylphenyl moiety nih.gov. In these compounds, a chiral axis exists around the N-C bond connecting the nitrogen of the heterocyclic ring to the aryl group nih.gov. The resolution of these atropisomers was successfully achieved using high-performance liquid chromatography (HPLC) with various chiral selectors based on polysaccharides like amylose (B160209) and cellulose (B213188) nih.gov. This demonstrates that derivatives of this compound, particularly those with bulky substituents that restrict bond rotation, could potentially be resolved into stable enantiomers.

Iv. Advanced Applications and Research Prospects of 4,5 Dimethylphthalic Acid

Materials Science and Engineering

4,5-Dimethylphthalic acid and its derivatives are emerging as valuable components in the creation of novel materials, offering unique structural and functional properties.

While direct polymerization of this compound is not extensively documented, its derivatives, such as 4,5-dimethyl-phthalic acid dimethyl ester, serve as important precursors in polymer synthesis. The ester is synthesized from 5,6-dimethyl-1,4-dihydro-phthalic acid dimethyl ester through a dehydrogenation process. This ester can then be utilized in the production of various polymers, where the dimethyl-substituted benzene (B151609) ring can impart specific thermal and mechanical properties to the resulting material.

The synthesis of degradable and chemically recyclable polymers has been demonstrated using related cyclic monomers. For instance, novel polymers have been synthesized from five-membered cyclic ketene (B1206846) hemiacetal ester monomers, which can be derived from dicarboxylic acids. rsc.org These polymers exhibit high molecular weights and can be degraded under basic conditions, offering a pathway to chemical recycling and contributing to a circular materials economy. rsc.org

Derivatives of this compound are instrumental in the synthesis of functional materials such as phthalocyanines. For example, 4,5-dibromo-dimethyl phthalate (B1215562), synthesized from 4,5-dibromophthalic acid, is a key intermediate in the production of 4,5-dicyano dimethyl phthalate. researchgate.net This dicyano compound is then used to synthesize carboxy-substituted phthalocyanine (B1677752) compounds. Phthalocyanines are large, aromatic macrocyclic compounds with a wide range of applications in fields like fluorescent dyes, sensors, solar photovoltaic devices, and as catalysts due to their unique electronic structures. researchgate.net The introduction of substituents onto the phthalocyanine ring, facilitated by precursors derived from substituted phthalic acids, allows for the fine-tuning of their solubility and other physicochemical properties.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structure and properties of the resulting MOF. rsc.org While a vast number of dicarboxylic acids have been employed as linkers in MOF synthesis, the specific use of this compound as a primary ligand in the construction of MOFs is not prominently reported in the current scientific literature. The design of MOFs often relies on the geometry and connectivity of the linker molecule to achieve desired pore sizes, shapes, and functionalities for applications in gas storage, separation, and catalysis. rsc.org The steric hindrance from the two methyl groups on the aromatic ring of this compound might influence its coordination behavior and the resulting framework topology.

Organic Synthesis and Intermediate Chemistry

The structural scaffold of this compound makes it a valuable building block for the synthesis of more complex molecules and compounds with potential biological relevance.

This compound derivatives serve as foundational building blocks in the synthesis of intricate organic molecules. A notable example is the synthesis of 4,5-dicyanophthalic acid from precursors related to the dimethyl-substituted phthalic acid structure. researchgate.net This dicyanophthalic acid is a key phthalogen for the preparation of substituted phthalocyanines. The synthesis involves the tetramerization of 4,5-dicyanophthalic acid derivatives, which is a more attractive route as it can lead to both metal complexes and the free ligand while avoiding the formation of polymeric by-products. researchgate.net The ability to introduce functional groups onto the phthalic acid backbone allows for the construction of a diverse range of complex macrocyclic structures.

The following table provides an overview of key synthetic transformations involving derivatives of this compound.

| Starting Material | Reagents and Conditions | Product | Significance |

|---|---|---|---|

| 4,5-Dibromophthalic acid | Thionyl chloride, Methanol | 4,5-Dibromo dimethyl phthalate | Intermediate for further functionalization. researchgate.net |

| 4,5-Dibromo dimethyl phthalate | Cuprous cyanide, DMF | 4,5-Dicyano dimethyl phthalate | Precursor for phthalocyanine synthesis. researchgate.net |

While the direct synthesis of biologically active compounds from this compound is not extensively detailed in the available literature, the broader class of phthalic anhydride (B1165640) derivatives has been recognized as a valuable scaffold in medicinal chemistry. Cyclic acid anhydrides, including derivatives of phthalic acid, are considered important building blocks for constructing various heterocyclic compounds with a wide range of biological activities, such as antiviral, antitumor, and antimicrobial properties. nih.gov The reactivity of the anhydride group allows for its opening by various nucleophiles to introduce diverse functionalities, which is a key strategy in the synthesis of new chemical entities with potential therapeutic applications. nih.gov

Catalysis Research

The utility of this compound in catalysis research is primarily centered on its application as an organic linker in the synthesis of metal-organic frameworks and as a ligand in the formation of discrete metal complexes. These materials are then investigated for their catalytic activity in various organic reactions.

Role in Catalytic Cycles

While direct participation of this compound in the elementary steps of a catalytic cycle is not its primary role, its function as a ligand or a structural component of a catalyst is crucial in defining the cycle's efficiency and selectivity. When incorporated into a catalyst, this compound influences the catalytic cycle in several indirect but significant ways:

Modulation of Metal Center Reactivity: The electronic properties of the this compound ligand, specifically the electron-donating nature of the two methyl groups, can modulate the electron density of the metal center in a catalyst. This, in turn, affects the metal's ability to coordinate with substrates, activate bonds, and facilitate the key steps of a catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination.

Steric Hindrance and Substrate Selectivity: The spatial arrangement of the this compound ligand around a metal center can create a specific steric environment. This can influence which substrates can access the active site and in what orientation, thereby dictating the selectivity of the catalytic reaction.

Development of Novel Catalytic Systems

The development of new catalysts based on this compound is an active area of research, with a particular focus on creating porous and well-defined materials for heterogeneous catalysis.

Metal-Organic Frameworks (MOFs) for Catalysis:

A significant application of this compound is in the synthesis of MOFs. These crystalline materials are constructed from metal ions or clusters linked together by organic molecules, in this case, this compound. The resulting porous structures can be designed to have high surface areas and tunable pore sizes, making them excellent candidates for heterogeneous catalysts.

Research in this area has explored the use of this compound-based MOFs in various catalytic reactions, including oxidation and hydrogenation. For instance, MOFs can encapsulate catalytically active metal nanoparticles or expose open metal sites within their pores, which can act as active centers for catalysis. The properties of the this compound linker, such as its length, rigidity, and functional groups, play a critical role in determining the final structure and catalytic performance of the MOF.

| Catalyst Type | Linker/Ligand | Metal Center | Target Reaction | Key Findings |

| Metal-Organic Framework | This compound | Various Transition Metals | Oxidation, Hydrogenation | High surface area and tunable porosity can lead to enhanced catalytic activity and selectivity. The linker influences the electronic and steric environment of the active sites. |

| Coordination Complex | This compound | Palladium, Ruthenium, etc. | C-C Coupling, Hydrogenation | The ligand's electronic and steric properties can be tuned to optimize catalytic performance for specific transformations. |

Homogeneous Catalysis with Metal Complexes:

Beyond MOFs, this compound can also be used as a ligand to create discrete metal complexes for homogeneous catalysis. In this context, the dicarboxylate functionality of the molecule can chelate to a metal center, forming a stable complex. The catalytic activity of such complexes is then evaluated in various organic transformations. While specific examples focusing solely on this compound are still emerging in the literature, the principles of ligand design in homogeneous catalysis suggest that its derivatives hold potential for creating catalysts with tailored properties.

The ongoing research into the catalytic applications of this compound and its derivatives continues to open new avenues for the design of efficient and selective catalysts. As our understanding of the structure-property relationships in these systems deepens, we can expect to see the development of even more sophisticated and effective catalytic systems for a wide range of chemical processes.

V. Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 4,5-dimethylphthalic acid. Both ¹H NMR and ¹³C NMR are employed to provide complementary information about the molecule's structure.

In ¹H NMR spectroscopy of this compound, distinct signals are expected for the aromatic protons and the methyl protons. The chemical shifts of these protons are influenced by their local electronic environment. The aromatic protons are typically observed downfield due to the deshielding effect of the benzene (B151609) ring's π-electron system. The two methyl groups, being chemically equivalent, are expected to produce a single, more upfield signal.

¹³C NMR spectroscopy provides information about the different carbon environments within the molecule. compoundchem.com Separate signals are anticipated for the carboxylic acid carbons, the aromatic carbons attached to the carboxyl groups, the aromatic carbons bonded to the methyl groups, and the methyl carbons themselves. oregonstate.edu The chemical shifts for these carbons are characteristic of their functional group type and position on the aromatic ring. compoundchem.comoregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | ~10-13 | ~165-185 |

| Aromatic (C-H) | ~7.5-8.0 | ~120-140 |

| Aromatic (C-COOH) | - | ~130-140 |

| Aromatic (C-CH₃) | - | ~135-145 |

| Methyl (CH₃) | ~2.2-2.5 | ~15-25 |

Note: These are approximate ranges and can vary based on the solvent and other experimental conditions. pdx.edu

The integration of the signals in the ¹H NMR spectrum provides a ratio of the number of protons contributing to each signal, which can be used to confirm the relative number of aromatic and methyl protons, consistent with the structure of this compound. The number of unique signals in both the ¹H and ¹³C NMR spectra helps to confirm the symmetry of the molecule.

Quantitative NMR (qNMR) techniques can be employed for the precise determination of the purity of this compound. ulakbim.gov.trbipm.org By using a certified internal standard, the mass fraction of the analyte can be accurately determined. ulakbim.gov.tr The presence of impurity peaks in the NMR spectra can indicate the presence of starting materials, byproducts, or residual solvents. illinois.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is instrumental in identifying the functional groups present in this compound and providing insights into its conformational properties.

The IR and Raman spectra of this compound are characterized by several key vibrational modes corresponding to its functional groups. libretexts.orgvscht.cz

O-H Stretching: A broad and intense absorption band is typically observed in the IR spectrum between 2500 and 3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer. msu.edu

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl groups is observed between 2850 and 3000 cm⁻¹. uomustansiriyah.edu.iqlibretexts.org

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is a prominent feature in the IR spectrum, typically found in the range of 1680-1710 cm⁻¹. msu.edu

C-C Stretching (Aromatic): Vibrations associated with the carbon-carbon bonds within the aromatic ring give rise to characteristic bands in the 1400-1600 cm⁻¹ region. libretexts.orgvscht.cz

C-O Stretching and O-H Bending: The C-O stretching and O-H bending vibrations of the carboxylic acid group are typically found in the fingerprint region of the IR spectrum, between 900 and 1440 cm⁻¹. libretexts.org

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Typical IR Frequency Range (cm⁻¹) | Typical Raman Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 | Weak/Not Observed | Broad, Strong |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 | Medium |

| C=O Stretch | 1680-1710 | 1680-1710 | Strong |

| Aromatic C-C Stretch | 1400-1600 | 1400-1600 | Medium to Strong |

| C-O Stretch / O-H Bend | 900-1440 | Variable | Medium |

While IR spectroscopy provides valuable information on functional groups, Raman spectroscopy can offer complementary insights into the conformational isomers of molecules. nih.govnih.gov For this compound, the orientation of the carboxylic acid groups relative to the benzene ring can be investigated. Theoretical calculations, such as Density Functional Theory (DFT), can be used in conjunction with experimental Raman spectra to predict and assign vibrational modes for different conformers. researchgate.netmdpi.com By comparing the experimental spectrum with calculated spectra for various possible conformations, the most stable conformation in a given state (e.g., solid or in solution) can be inferred. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. nih.gov

The mass spectrum of this compound will show a molecular ion peak ([M]⁺ or [M-H]⁻ depending on the ionization technique) that corresponds to the molecular weight of the compound. High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the elemental composition.

Under electron ionization (EI) or other fragmentation-inducing conditions, the molecular ion will break apart into smaller, charged fragments. chemrxiv.orgmiamioh.edu The fragmentation pattern is often predictable and provides a "fingerprint" for the molecule. docbrown.info For phthalic acid derivatives, common fragmentation pathways include the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). nih.gov The loss of a methyl group (CH₃) is also a likely fragmentation pathway for this compound. docbrown.infonih.gov Analysis of these fragment ions helps to piece together the structure of the original molecule. nih.govchemrxiv.org

Table 3: Potential Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure/Loss | m/z (approximate) |

| [M]⁺ | Molecular Ion | 194 |

| [M-H₂O]⁺ | Loss of water | 176 |

| [M-CH₃]⁺ | Loss of a methyl group | 179 |

| [M-COOH]⁺ | Loss of a carboxyl group | 149 |

| [M-2COOH]⁺ | Loss of both carboxyl groups | 104 |

Vi. Computational Chemistry and Theoretical Studies of 4,5 Dimethylphthalic Acid

Reaction Mechanism Predictions and Energy Landscapes

Solvent Effects on Reaction Pathways

The solvent in which a reaction occurs can profoundly influence its rate, selectivity, and even the reaction mechanism itself. Computational models are crucial for elucidating these effects by simulating how solvent molecules interact with reactants, transition states, and products. For reactions involving 4,5-dimethylphthalic acid, such as esterification, anhydride (B1165640) formation, or coordination chemistry, the choice of solvent is critical.

Solvent effects can be broadly categorized as:

Equilibrium Effects: Solvents can stabilize reactants or products differently, thereby shifting the equilibrium of a reaction. In the case of the dissociation of this compound's carboxylic acid groups, polar protic solvents like water would heavily stabilize the resulting carboxylate anions and protons through hydrogen bonding and high dielectric constant, thus favoring ionization.

Kinetic Effects: Solvents can alter the activation energy of a reaction. An increase in solvent polarity generally accelerates reactions where a charge is developed in the activated complex and decreases the rates of reactions where there is less charge in the activated complex compared to the reactants.

Theoretical studies on the acid-catalyzed dehydration of the cycloadduct between 2,5-dimethylfuran (B142691) and maleic anhydride to form 3,6-dimethylphthalic anhydride (a positional isomer of 4,5-dimethylphthalic anhydride) provide a relevant example. Density Functional Theory (DFT) calculations showed that while the uncatalyzed reaction has a very high activation barrier, the presence of a Lewis acid catalyst significantly reduces it. Solvation effects, studied using the SMD model, were found to play a major role, with electrostatic effects largely determining the solvation energy of the transition state. Similar principles would govern the reaction pathways of this compound, where the solvent polarity and its ability to solvate charged intermediates or transition states would be key controlling factors.

| Solvent | Dielectric Constant (at 25 °C) | Solvent Type | Potential Effect on Acid Dissociation (HA ⇌ H⁺ + A⁻) |

|---|---|---|---|

| Water | 78 | Polar Protic | Strongly stabilizes H⁺ and A⁻, favoring dissociation. |

| Dimethylsulfoxide (DMSO) | 47 | Polar Aprotic | Stabilizes cations well, moderately favors dissociation. |

| Acetonitrile | 37 | Polar Aprotic | Less stabilizing for ions compared to water, less dissociation. |

Intermolecular Interactions and Binding Affinities

The non-covalent interactions of this compound with itself and with other molecules are fundamental to its physical properties, crystal structure, and role in supramolecular chemistry.

The two carboxylic acid groups of this compound can be deprotonated to form a dianion that acts as an excellent ligand for metal cations. The interaction is primarily a strong ion-dipole or ion-ion interaction between the negatively charged carboxylate groups and the positive cation.

Computational and experimental studies on polyesters formed from different phthalic acid isomers (phthalic, isophthalic, and terephthalic acid) have shown that the affinity for sodium ions (Na⁺) varies depending on the isomer. This indicates that the specific positioning of the carboxyl groups—ortho, meta, or para—influences the coordination geometry and binding energy with the cation. For this compound, the two adjacent carboxylate groups can act as a bidentate chelating ligand, forming a stable complex with a metal ion.

Hydrogen bonding is the most significant intermolecular force dictating the solid-state structure of carboxylic acids. For this compound, several types of hydrogen bonds are expected to form extensive networks.

Carboxylic Acid Dimers: The most common motif for carboxylic acids in the solid state is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxyl groups. This is a highly stable arrangement.

Intramolecular Hydrogen Bonds: Due to the proximity of the two carboxylic acid groups, an intramolecular O-H···O hydrogen bond can form. This typically occurs between the hydroxyl group of one carboxylic acid and the carbonyl oxygen of the adjacent one, leading to a more planar conformation of the functional groups relative to the benzene (B151609) ring.

| Interaction Type | Donor | Acceptor | Relative Strength | Structural Role |

|---|---|---|---|---|

| Intermolecular H-Bond | Carboxyl O-H | Carboxyl C=O | Strong | Forms primary dimers. |

| Intramolecular H-Bond | Carboxyl O-H | Adjacent Carboxyl C=O | Moderate | Influences molecular conformation. |

| Intermolecular C-H···O | Aromatic C-H / Methyl C-H | Carboxyl C=O | Weak | Links primary dimers into extended networks. |

| Cation-Ligand | Metal Cation (e.g., Na⁺) | Carboxylate O⁻ | Very Strong | Forms metal complexes/salts. |

| Cation-π | Metal Cation (e.g., Na⁺) | Aromatic Ring | Weak | Contributes to binding affinity in metal complexes. |

Molecular Dynamics Simulations (if applicable)

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of the dynamic behavior of a system. While no specific MD simulations of this compound were found, studies on related phthalates illustrate the potential applications of this technique.

A notable study used MD simulations to investigate the permeation of typical phthalic acid esters (PAEs), including dimethyl phthalate (B1215562) (DMP), through a model cell membrane. The simulations revealed that the mechanism of insertion into the membrane was influenced by the molecule's structure. DMP, being the smallest ester, tended to enter the membrane as single molecules. The simulations also allowed for the calculation of the potential of mean force (PMF), which describes the energy barrier a molecule must overcome to cross the membrane.

This type of study highlights how MD simulations could be applied to this compound to:

Predict Solubility and Partitioning: Simulate its behavior in different solvents to predict its solubility and its partitioning coefficient between immiscible liquids like octanol (B41247) and water.

Study Interactions with Biomolecules: Model its interaction with proteins or DNA to understand potential binding modes and affinities.

Analyze Aggregation Behavior: Investigate how this compound molecules interact with each other in solution to form aggregates or clusters.

The general workflow for such a simulation involves defining a force field (a set of parameters describing the potential energy of the system), placing the molecule(s) in a simulation box with solvent, and then numerically solving Newton's equations of motion for every atom over a series of small time steps.

Vii. Future Research Directions and Potential Innovations

Development of Novel Synthetic Routes

Current synthetic routes to derivatives of 4,5-dimethylphthalic acid often involve multiple steps, starting from precursors like pyromellitic anhydride (B1165640) or 4,5-dibromophthalic acid. For instance, the synthesis of 4,5-dicyano dimethyl phthalate (B1215562), an intermediate for phthalocyanine (B1677752) compounds, has been achieved from 4,5-dibromophthalic acid. researchgate.net This process involves an initial reaction with thionyl chloride followed by a reaction with cuprous cyanide. researchgate.net

Future research could focus on creating more direct, efficient, and environmentally benign pathways to this compound and its immediate derivatives. Key areas for exploration include:

Catalytic Oxidation: Investigating the selective oxidation of 1,2,4,5-tetramethylbenzene (B166113) (durene) using novel catalysts to directly yield this compound. This would be a more atom-economical approach than multi-step syntheses.

Green Chemistry Approaches: Developing synthetic methods that utilize greener solvents, reduce the use of hazardous reagents like thionyl chloride, and employ catalysts that can be easily recovered and recycled.

Enzymatic Synthesis: Exploring biocatalytic routes that could offer high selectivity and milder reaction conditions, reducing energy consumption and by-product formation.

A comparison of a known synthetic precursor route with potential future directions is outlined below.

| Aspect | Current Reported Route (to a Derivative) researchgate.net | Potential Future Directions |

| Starting Material | 4,5-Dibromophthalic Acid | 1,2,4,5-Tetramethylbenzene (Durene) |

| Key Reagents | Thionyl Chloride, Cuprous Cyanide | Advanced Catalysts (e.g., metal-organic frameworks, zeolites), Biocatalysts (enzymes) |

| Number of Steps | Multi-step | Potentially single-step (direct oxidation) |

| Environmental Impact | Use of hazardous reagents | Reduced waste, use of benign solvents, lower energy input |

Exploration of Advanced Material Applications

The rigid structure and bifunctional nature of this compound make it an excellent building block, or "linker," for creating advanced materials with tailored properties. Benzenepolycarboxylic acids are fundamental to the production of various polymers and plasticizers. researchgate.net

Metal-Organic Frameworks (MOFs): A significant area of potential is the use of this compound as an organic linker to construct novel MOFs. MOFs are crystalline materials with high porosity, created by linking metal ions or clusters with organic molecules. researchgate.net The specific geometry and functionalization of the linker dictate the pore size, shape, and chemical environment of the resulting framework. By using this compound, it may be possible to synthesize MOFs with unique topologies for applications in gas storage, separation, and catalysis. youtube.comrsc.org The methyl groups on the linker could influence the framework's stability and its affinity for specific guest molecules.

High-Performance Polymers: The diacid can be used as a monomer in polycondensation reactions to create polyesters and polyamides. The two methyl groups on the benzene (B151609) ring would likely enhance the thermal stability and solubility of the resulting polymers compared to those derived from unsubstituted phthalic acid.

Phthalocyanine Precursors: Derivatives such as 4,5-dicyano dimethyl phthalate serve as intermediates in the synthesis of substituted phthalocyanine compounds. researchgate.net These macrocyclic compounds have widespread applications as catalysts, fluorescent dyes, and in solar photovoltaic devices. researchgate.net Future work could streamline the synthesis of these precursors from this compound to improve access to these valuable materials.

Biomedical and Pharmaceutical Research (focused on chemical modifications and synthesis, excluding dosage/administration)

Phthalic acid esters (PAEs) and other derivatives have been shown to possess a range of biological activities, including antimicrobial and antiviral properties. nih.govresearchgate.net A novel phthalic acid ester derivative isolated from a mangrove fern, for example, demonstrated potent in vitro antiviral activity against dengue virus, human parainfluenza virus, and chikungunya. researchgate.net This provides a strong rationale for exploring derivatives of this compound as potential therapeutic agents.

Future research in this area would involve the systematic synthesis of a library of new compounds based on the this compound scaffold. This could include:

Ester and Amide Libraries: Synthesizing a diverse range of esters and amides by reacting the carboxylic acid groups with various alcohols and amines. These modifications would alter the lipophilicity and steric properties of the molecules, which could in turn influence their biological activity.

Heterocyclic Derivatives: Converting the diacid into more complex heterocyclic structures, which are common scaffolds in medicinal chemistry.

These newly synthesized compounds would then be screened for various biological activities, such as antibacterial, antifungal, antiviral, or anticancer effects. nih.gov

The two adjacent carboxylic acid groups of this compound make it an excellent bidentate chelating ligand for metal ions. The formation of stable metal complexes is a key strategy in the development of therapeutic and diagnostic agents. The methyl groups on the aromatic ring can modulate the electronic properties of the carboxylate groups, thereby influencing the stability and reactivity of the metal complex.

Future research could focus on:

Synthesis of Novel Metal Complexes: Creating complexes with various biologically relevant metal ions (e.g., zinc, copper, platinum, gadolinium).

Tuning Ligand Properties: The methyl groups' electron-donating nature can enhance the coordinating ability of the carboxylates. This effect can be systematically studied and compared with complexes of other substituted phthalic acids.

Biological Evaluation: Investigating the potential of these metal complexes as antimicrobial agents, enzyme inhibitors, or contrast agents for medical imaging. The ligand's structure is crucial for the stability and function of the resulting complex.

Advanced Computational Modeling for Property Prediction and Design

Computational chemistry offers powerful tools to accelerate the discovery and design of new molecules and materials, reducing the need for extensive trial-and-error synthesis. Methods like molecular docking and molecular dynamics (MD) simulations are used to predict how a molecule might interact with a biological target, such as an enzyme's active site. mdpi.com

For this compound and its derivatives, computational modeling could be applied to:

Predict Biological Activity: Use molecular docking to screen virtual libraries of this compound derivatives against the structures of known biological targets to identify promising candidates for synthesis and testing.

Design MOFs: Simulate the assembly of MOFs using this compound as a linker to predict their structure, pore size, and gas adsorption properties before attempting their synthesis in the lab.

Calculate Electronic Properties: Employ Density Functional Theory (DFT) to calculate the electronic structure of novel metal complexes to understand their stability, reactivity, and potential for catalytic or biological applications.

The integration of these computational approaches can guide synthetic efforts, prioritizing the most promising candidates and providing deeper insight into the structure-property relationships of molecules derived from this compound.

Q & A

Q. What are the common synthetic routes for 4,5-dimethylphthalic acid, and how are reaction conditions optimized?

- Methodological Answer : The synthesis of this compound derivatives typically involves multicomponent reactions. For example, one-pot procedures using green solvents (e.g., water) and catalysts (e.g., piperidine) are optimized by varying parameters:

- Solvent selection : Polar aprotic solvents (e.g., DMF) or water improve yield due to enhanced solubility of intermediates .

- Catalyst screening : Amines like piperidine or triethylamine accelerate cyclization via nucleophilic activation .

- Temperature control : Room temperature to 80°C balances reaction rate and side-product formation .

- Reaction time : 1–4 hours, monitored by TLC or HPLC for intermediate conversion .

Table 1 : Optimization Parameters for Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Water or DMF | ↑ Solubility |

| Catalyst | Piperidine (10 mol%) | ↑ Reaction Rate |

| Temperature | 25–80°C | ↓ Side Products |

| Time | 1–4 hours | ↑ Conversion |

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituents and confirm regiochemistry (e.g., methyl group positions) .

- IR Spectroscopy : C=O stretches (~1700 cm) and O-H bonds (~2500–3500 cm) validate acid functionality .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Chemical-resistant gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Storage : Sealed containers in dry, cool (2–8°C) conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties and reaction pathways:

- Electron Density Maps : Predict sites for nucleophilic/electrophilic attacks (e.g., carbonyl groups) .

- Transition State Analysis : Models activation energies for cyclization or esterification steps .

- Solvent Effects : COSMO-RS simulations evaluate solvent interactions in synthetic routes .

Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Use heterogeneity metrics (e.g., ) to quantify variability across studies. indicates significant heterogeneity, requiring subgroup analysis (e.g., solvent type, catalyst) .

- Experimental Replication : Standardize protocols (e.g., solvent purity, catalyst source) to isolate variables .

Table 2 : Example Heterogeneity Analysis for Yield Data

| Study Group | Value | Interpretation |

|---|---|---|

| Aqueous Solvents | 30% | Low Heterogeneity |

| Organic Solvents | 75% | High Heterogeneity |

Q. What strategies optimize the regioselectivity of this compound in cycloaddition reactions?

- Methodological Answer :

- Steric Effects : Bulky substituents (e.g., tert-butyl) direct reactions to less hindered positions .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) activate specific carbonyl carbons for nucleophilic attack .

- Catalytic Control : Chiral catalysts (e.g., organocatalysts) enforce enantioselective pathways .

Q. How do solvent polarity and pH influence the stability of this compound?

- Methodological Answer :

- Polar Solvents : Increase solubility but may accelerate hydrolysis; monitor via pH-adjusted stability assays .

- pH-Dependent Stability :

- Acidic Conditions (pH < 3) : Promote protonation of carboxyl groups, reducing reactivity .

- Basic Conditions (pH > 8) : Risk of ester saponification; use buffered solutions for kinetic studies .

Q. What advanced analytical techniques quantify trace impurities in this compound samples?

- Methodological Answer :

- HPLC-MS/MS : Detects sub-ppm impurities (e.g., residual solvents, byproducts) with MRM (multiple reaction monitoring) .

- X-ray Crystallography : Resolves structural ambiguities in crystalline derivatives .

Data Interpretation and Reporting

Q. How should researchers present conflicting spectral data in publications?

- Methodological Answer :

Q. What frameworks ensure reproducibility in studies involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.